N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
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Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a pyrazine moiety, and a phenylethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves multiple steps, including the formation of the pyrazine ring, the attachment of the phenylethyl group, and the incorporation of the piperidine ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate
- Indole derivatives
Uniqueness
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-4-18-22-14-8-6-5-7-12(14)20(24-18)28-11-19(25)23-15-9-13(21)16(26-2)10-17(15)27-3/h5-10H,4,11H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMBLAGPFDLBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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